molecular formula C21H30O2 B1665835 Avarol CAS No. 55303-98-5

Avarol

Cat. No.: B1665835
CAS No.: 55303-98-5
M. Wt: 314.5 g/mol
InChI Key: JSPUCPNQXKTYRO-LWILDLIXSA-N
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Mechanism of Action

Target of Action

Avarol, a sesquiterpene hydroquinone, has been found to interact with several biological targets. It has been shown to inhibit the synthesis of glutamine transfer tRNA, which is crucial for the synthesis of a viral protease required for viral proliferation . This compound also inhibits other important biological targets including the virus’ reverse transcriptase and the inhibition of cyclooxygenase and 5′-lipoxygenase .

Mode of Action

This compound’s mode of action is primarily through its interaction with these targets. By blocking the synthesis of glutamine transfer tRNA, it prevents the production of a viral protease that is essential for viral proliferation . Additionally, by inhibiting the virus’ reverse transcriptase, this compound prevents the virus from replicating its genetic material . The inhibition of cyclooxygenase and 5′-lipoxygenase, enzymes involved in inflammation, suggests potential anti-inflammatory effects .

Biochemical Pathways

This compound’s action on the PERK–eIF2α–CHOP signaling pathway has been suggested as a possible mechanism of its cytotoxic action . This pathway is involved in endoplasmic reticulum stress responses, and its activation can lead to apoptosis, or programmed cell death . This could explain this compound’s observed antitumor effects.

Result of Action

This compound has exhibited a wide range of biological activities, including antitumor, antimicrobial, and antiviral effects . In vitro and in vivo studies have shown that this compound can inhibit the growth of various cancer cell lines . For instance, it has shown significant in vitro potency against HeLa cancer cells . Moreover, potent antitumor activity against two tumor models was determined, as the intraperitoneal administration of this compound resulted in a significant inhibition of tumor growth in mice .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, water flow regimes in the marine environment where the Dysidea avara sponge (from which this compound is derived) lives can affect the morphology of the sponge and potentially the production of this compound . .

Biochemical Analysis

Biochemical Properties

Avarol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound inhibits the synthesis of glutamine transfer tRNA, which is essential for the production of viral protease required for the proliferation of the human immunodeficiency virus (HIV) . Additionally, this compound inhibits cyclooxygenase and 5′-lipoxygenase, enzymes involved in inflammatory processes . These interactions highlight this compound’s potential as a therapeutic agent in treating viral infections and inflammatory conditions.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the growth of glioblastoma cancer cells and colon tumor cells . This compound also influences cell signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which plays a critical role in regulating immune response and inflammation . Furthermore, this compound affects gene expression by modulating the production of tumor necrosis factor-alpha (TNF-α) and other cytokines . These cellular effects underscore this compound’s potential in cancer therapy and inflammatory disease management.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound induces apoptosis in pancreatic ductal adenocarcinoma cells by activating the PERK–eIF2α–CHOP signaling pathway . This pathway is crucial for resolving endoplasmic reticulum stress, and its activation leads to cell death in cancer cells . Additionally, this compound inhibits the reverse transcriptase of HIV, preventing the virus from replicating . These molecular mechanisms highlight this compound’s potential as an anticancer and antiviral agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability and retains its biological activity over extended periods . Its degradation products have not been extensively studied. Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with sustained inhibition of tumor growth and viral replication . These findings suggest that this compound maintains its therapeutic potential over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant antitumor and antiviral activity without causing toxicity . At higher doses, this compound can induce adverse effects, including neurotoxicity . In mouse models, this compound has been shown to inhibit tumor growth and reduce inflammation in a dose-dependent manner . These dosage effects highlight the importance of optimizing this compound’s therapeutic window to maximize its benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the mevalonate pathway, which is responsible for the biosynthesis of terpenoid hydrocarbons . This pathway involves the coupling of isoprene units to form polyenyl pyrophosphates, which are precursors for various terpenoids . This compound’s interaction with enzymes in this pathway can influence metabolic flux and alter metabolite levels, contributing to its biological activity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert effects on the central nervous system . This compound interacts with transporters and binding proteins that facilitate its movement within the body . Its ability to penetrate different tissues and accumulate in specific areas enhances its therapeutic potential.

Subcellular Localization

Within cells, this compound is localized in specific subcellular compartments. It has been found to accumulate in choanocytes, the cells lining the chambers of the aquiferous system in sponges . This localization is crucial for this compound’s activity and function, as it allows the compound to interact with target biomolecules effectively. The subcellular localization of this compound underscores its role in cellular processes and its potential as a therapeutic agent.

Chemical Reactions Analysis

Avarol undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents for the oxidation process and reducing agents for the reduction process. The major products formed from these reactions include avarone and its derivatives .

Properties

IUPAC Name

2-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]benzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-14-6-5-7-19-20(14,3)11-10-15(2)21(19,4)13-16-12-17(22)8-9-18(16)23/h6,8-9,12,15,19,22-23H,5,7,10-11,13H2,1-4H3/t15-,19+,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPUCPNQXKTYRO-LWILDLIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C1(C)CC3=C(C=CC(=C3)O)O)CCC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C=CC(=C3)O)O)CCC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80203850
Record name Avarol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55303-98-5
Record name Avarol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55303-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Avarol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055303985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avarol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Benzenediol, 2-[[(1R,2S,4aS,8aS)-1,2,3,4,4a,7,8,8a-octahydro-1,2,4a,5-tetramethyl-1-naphthalenyl]methyl]
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Record name AVAROL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: Avarol, a sesquiterpenoid hydroquinone, exhibits its cytostatic activity primarily through the following mechanisms:

  • Induction of DNA Strand Breaks: this compound generates superoxide anions during its oxidation to a semiquinone radical in the presence of oxygen. [] These reactive oxygen species, particularly in cells with low superoxide dismutase levels, are implicated in causing DNA damage, mainly single-strand breaks. [, ] This DNA damage is believed to be a major factor contributing to this compound's cytotoxic effect. []
  • Inhibition of Microtubule Assembly: this compound disrupts the assembly of microtubules, crucial components of the cytoskeleton involved in cell division. [] It achieves this by hindering the elongation of protofilaments, the building blocks of microtubules, rather than affecting their lateral association. [] This disruption of microtubule dynamics ultimately leads to mitotic arrest. []
  • Induction of Apoptosis through ER Stress: Research suggests that this compound can selectively trigger cell death in pancreatic ductal adenocarcinoma (PDAC) cells by activating the PERK-eIF2α-CHOP signaling pathway, a key pathway in the endoplasmic reticulum (ER) stress response. [] This activation leads to the upregulation of ER stress markers like BiP and CHOP, ultimately pushing the cells towards apoptosis. []

ANone:

  • Molecular Formula: C21H30O2 [, ]
  • Spectroscopic Data: While specific spectroscopic data points are not provided in these abstracts, several studies utilize techniques like nuclear magnetic resonance (NMR) spectroscopy, circular dichroism (CD) spectroscopy, and X-ray crystallography to elucidate the structure and stereochemistry of this compound. [, , , ] These methods help in determining the arrangement of atoms, functional groups, and the overall three-dimensional shape of the molecule.

ANone: Several studies have explored the SAR of this compound, revealing key structural features crucial for its activity:

  • Hydroquinone Moiety: The hydroquinone ring is essential for this compound's activity. [, ] Oxidation to the corresponding quinone, avarone, often leads to altered, and sometimes enhanced, biological activity. [, , ]
  • Terpenoid Skeleton: Modifications to the terpenoid skeleton, particularly at the quinone ring or the double bond, generally reduce this compound's cytostatic activity. [] This suggests that the overall shape and conformation of the molecule are important for its interaction with biological targets.
  • Substitutions: Introducing specific substitutions on the this compound scaffold can modulate its activity and selectivity.
    • For instance, 3'-alkylamino derivatives of Avarone exhibit potent cytostatic effects against various leukemia and lymphoma cell lines, surpassing the potency of the parent compounds. []
    • Thio-derivatives of this compound demonstrate a range of activities, including acetylcholinesterase inhibition, antitumor effects, and antioxidant properties. [, ]
    • This compound-3'-thiosalicylate (TA) displays promising anti-psoriatic properties, inhibiting TNF-alpha generation and NF-κB activation. []

ANone: this compound has been extensively studied in vitro and in vivo, demonstrating promising activity against various cancer cell lines and in animal models of disease:

  • In Vitro Cytotoxicity: this compound displays potent cytostatic effects against a range of cancer cell lines, including leukemia, lymphoma, hepatoma, cervix adenocarcinoma, colon adenocarcinoma, and lung carcinoma. [, , , , , ] It also shows selective cytotoxicity against certain cancer cell lines compared to normal cells. [, , ]
  • Mechanism of Action: Studies in various cell lines reveal this compound's ability to induce DNA strand breaks, [] inhibit microtubule assembly leading to mitotic arrest, [] and induce apoptosis via ER stress pathways. []
  • Animal Models: In vivo studies in mice bearing L5178Y leukemia cells demonstrate this compound's significant antileukemic activity. [] It effectively inhibits tumor growth and extends the lifespan of treated mice. []
  • Antiviral Activity: this compound exhibits inhibitory effects against HIV replication in human H9 cells, [] potentially by blocking the expression of viral proteins and inhibiting reverse transcriptase activity. [] It also shows potent and selective inhibition of poliovirus multiplication. []
  • Anti-inflammatory and Antipsoriatic Activity: this compound derivatives, notably this compound-3'-thiosalicylate (TA), display anti-inflammatory and anti-psoriatic effects. [, ] TA effectively reduces inflammatory markers in both in vitro and in vivo models of inflammation. []

ANone: While this compound exhibits potent biological activities, information regarding its toxicity and safety profile is limited in the provided abstracts. Further research is crucial to thoroughly evaluate its toxicity, potential adverse effects, and long-term safety before it can be considered for clinical applications.

ANone: The provided abstracts do not provide information about specific resistance mechanisms to this compound. This area warrants further investigation to understand the potential for resistance development and its implications for this compound's therapeutic potential.

ANone: Several analytical techniques are employed to study this compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a diode-array detector (DAD), is widely used to isolate, purify, and quantify this compound from sponge extracts. []
  • Spectroscopic Methods: Techniques like NMR spectroscopy, CD spectroscopy, and UV spectrophotometry are used for structural characterization, studying interactions with DNA, and monitoring redox reactions. [, , ]
  • Electrophoresis: This technique helps in analyzing DNA damage caused by this compound. [, ]
  • Electron Paramagnetic Resonance (EPR) Spectroscopy: This method is used to assess this compound's antioxidant activity by monitoring its interaction with free radicals. []

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